

# Application Note: Measuring the Ferric Reducing Antioxidant Power (FRAP) of Melanocin B

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Compound of Interest		
Compound Name:	Melanocin B	
Cat. No.:	B1249334	Get Quote

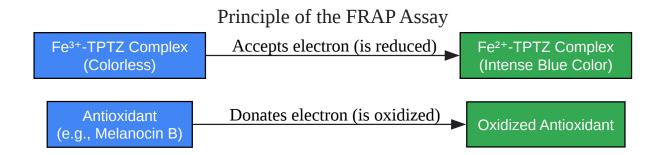
Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for measuring the antioxidant capacity of **Melanocin B** using the Ferric Reducing Antioxidant Power (FRAP) assay. **Melanocin B** is a natural compound known for its antioxidant effects[1]. The FRAP assay is a common, simple, and reliable method to assess the total antioxidant capacity of a substance by measuring its ability to reduce ferric iron (Fe<sup>3+</sup>) to ferrous iron (Fe<sup>2+</sup>)[2][3]. This document outlines the principle of the assay, required materials, a step-by-step procedure for sample preparation and analysis, and instructions for data interpretation.

#### **Principle of the FRAP Assay**

The FRAP assay is a colorimetric method based on a redox reaction. At a low pH (around 3.6), antioxidants in the sample reduce a colorless ferric complex (Fe<sup>3+</sup>-TPTZ) to an intensely blue-colored ferrous complex (Fe<sup>2+</sup>-TPTZ)[4][5]. The intensity of the blue color, measured by absorbance at approximately 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample[2][6]. The antioxidant capacity of the test sample, **Melanocin B**, is quantified by comparing its absorbance change to that of a standard, typically Iron (II) sulfate (FeSO<sub>4</sub>) or a known antioxidant like Trolox.





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Caption: Chemical principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

## Materials and Reagents Equipment

- Spectrophotometric multiwell plate reader (capable of reading at 593 nm)
- 96-well clear, flat-bottom microplates
- Incubator or water bath set to 37°C
- Calibrated single and multichannel pipettes
- Standard laboratory glassware and consumables (e.g., tubes, pipette tips)
- · Vortex mixer

#### Reagents

- Melanocin B (Molecular Weight: 329.30 g/mol )[1]
- Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water. Add 16 mL of glacial acetic acid and bring the final volume to 1 liter with distilled water. Confirm pH is 3.6.[7]
- TPTZ Solution (10 mM in 40 mM HCl): Dissolve 31 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl. Warm gently (e.g., 50°C) if necessary to fully dissolve.[7]



- Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[7]
- Ferrous Sulfate (FeSO<sub>4</sub>·7H<sub>2</sub>O) Standard Stock (2 mM): Dissolve 55.6 mg of FeSO<sub>4</sub>·7H<sub>2</sub>O in 100 mL of distilled water. Prepare fresh daily.
- Solvent for **Melanocin B**: Dimethyl sulfoxide (DMSO) or ethanol (ensure the final concentration of the solvent in the assay well is non-interfering, typically <1%).
- Ultrapure distilled water.

## **Experimental Protocol**

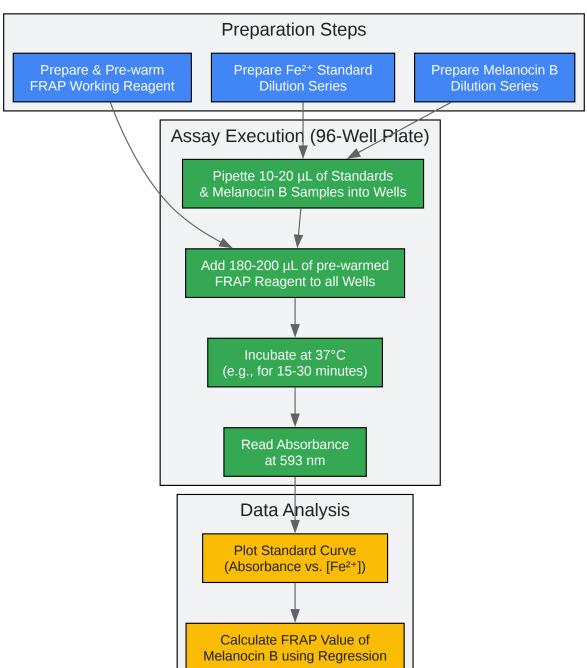
This protocol is designed for a 96-well plate format for high-throughput analysis.

#### **Reagent Preparation**

- FRAP Working Reagent: Prepare this fresh on the day of the assay. Mix the Acetate Buffer, TPTZ Solution, and FeCl<sub>3</sub> Solution in a 10:1:1 (v/v/v) ratio. For example, to prepare 24 mL of the reagent, mix 20 mL of Acetate Buffer, 2 mL of TPTZ Solution, and 2 mL of FeCl<sub>3</sub> Solution. [7][8]
- Pre-warm the FRAP Working Reagent to 37°C before use.[2] The solution should be a light straw color; a blue tinge indicates contamination and the reagent should be discarded.[7]
- Melanocin B Sample Preparation:
  - Prepare a stock solution of Melanocin B (e.g., 10 mM) in a suitable solvent like DMSO.
  - From the stock, prepare a series of working dilutions (e.g., 50, 100, 250, 500, 1000 μM)
    using distilled water or the appropriate buffer.
- Ferrous Sulfate (Fe<sup>2+</sup>) Standard Curve Preparation:
  - Perform serial dilutions of the 2 mM FeSO<sub>4</sub> stock solution with distilled water to prepare standards with final concentrations ranging from approximately 15 μM to 1000 μM. A typical dilution series might be 1000, 500, 250, 125, 62.5, and 31.25 μM.[4]



o Include a "zero" standard (blank) containing only distilled water.



FRAP Assay Experimental Workflow

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Caption: Step-by-step experimental workflow for the FRAP assay.

#### **Assay Procedure**

- Plate Setup: Add 10 μL of each standard dilution, **Melanocin B** sample, and blank (water) to separate wells of a 96-well plate. It is recommended to run all samples and standards in triplicate.
- Reaction Initiation: Using a multichannel pipette, add 190 μL of the pre-warmed FRAP
  Working Reagent to each well. Mix gently by pipetting or by placing the plate on a shaker for a few seconds.
- Incubation: Incubate the plate at 37°C. The reaction time can vary; a fixed time between 15 and 60 minutes is common.[4][9] An initial incubation of 30 minutes is recommended, but this may require optimization for **Melanocin B**.
- Measurement: After incubation, measure the absorbance of each well at 593 nm using a microplate reader.[2]

### **Data Analysis and Presentation**

- Correct Absorbance: Average the absorbance readings for each triplicate. Subtract the average absorbance of the blank from the average absorbance of all standards and samples.
- Standard Curve: Plot a standard curve of the corrected absorbance values (Y-axis) against the corresponding concentrations of the FeSO<sub>4</sub> standards (X-axis, in μM).
- Calculate FRAP Value: Determine the linear regression equation for the standard curve (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the intercept.
  The R² value should be >0.99 for a reliable curve.
- For each Melanocin B sample, calculate its Fe<sup>2+</sup> equivalent concentration using the equation: FRAP Value (μM Fe<sup>2+</sup> Eq.) = (Corrected Sample Absorbance - c) / m
- Express the final result as μM of Fe<sup>2+</sup> equivalents per μM of Melanocin B or per mg/mL of Melanocin B.



#### **Data Presentation**

Quantitative data should be summarized in a clear, tabular format. The table below shows an example with hypothetical data for **Melanocin B**.

Sample Description	Concentration (μM)	Mean Absorbance (593 nm)	Corrected Absorbance (Abs - Blank)	Calculated FRAP Value (µM Fe²+ Equivalents)
Blank	0	0.052	0.000	0.0
FeSO <sub>4</sub> Standard	62.5	0.185	0.133	62.5
FeSO <sub>4</sub> Standard	125	0.319	0.267	125.0
FeSO <sub>4</sub> Standard	250	0.581	0.529	250.0
FeSO <sub>4</sub> Standard	500	1.115	1.063	500.0
Melanocin B	100	0.255	0.203	95.1
Melanocin B	250	0.512	0.460	216.5
Melanocin B	500	0.989	0.937	440.8
Trolox (Control)	250	0.620	0.568	267.4

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